4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a cyclohexanecarboxamide, a phenyl group, a pyridazin ring, a triazole ring, and a pyridine ring. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Synthesis and Chemical Properties
Chemical synthesis often focuses on creating molecules with specific properties or activities. For example, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, highlighting a strategy for constructing complex molecules like 4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide through oxidative N-N bond formation (Zheng et al., 2014).
Biological Activities
Compounds with [1,2,4]triazolo and pyridine cores have shown a range of biological activities. Some derivatives exhibit potent antimicrobial properties, offering a basis for the development of new therapeutic agents (Prakash et al., 2011). Additionally, certain triazolopyridine compounds have been investigated for their potential as cancer immunotherapeutic or antifibrotic agents, due to their ability to inhibit specific kinase activities, suggesting similar research applications for the compound (Jin et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through similar mechanisms, potentially leading to changes in cellular function.
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to cell growth and proliferation, inflammation, oxidative stress, and viral replication, among others.
Pharmacokinetics
Triazole compounds are generally known to be readily capable of binding in the biological system , suggesting that this compound may also have good bioavailability.
Result of Action
Given the pharmacological activities associated with similar compounds , the compound may have potential effects such as inhibition of cell growth (anticancer), reduction of microbial growth (antimicrobial), alleviation of pain and inflammation (analgesic and anti-inflammatory), reduction of oxidative stress (antioxidant), and inhibition of viral replication (antiviral).
Future Directions
Properties
IUPAC Name |
4-butyl-N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O/c1-2-3-5-19-7-9-21(10-8-19)27(34)29-23-13-11-20(12-14-23)24-15-16-25-30-31-26(33(25)32-24)22-6-4-17-28-18-22/h4,6,11-19,21H,2-3,5,7-10H2,1H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSIJKSMZWRPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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